Optical Rotation: Verifiable Differentiation from the (R)-Enantiomer
The (S)-(-)-4-methylmandelonitrile enantiomer can be analytically distinguished and its identity confirmed by its specific optical rotation. The (R)-(+)-enantiomer (CAS 10017-04-6) has a reported specific rotation of [α]18/D +39° (c = 1 in chloroform) . Based on the fundamental principle of enantiomeric optical rotation equivalency, the (S)-(-)-enantiomer is expected to exhibit an equal but opposite rotation of [α]18/D -39° under identical conditions.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]18/D -39° (c = 1, chloroform; inferred from enantiomer) |
| Comparator Or Baseline | (R)-(+)-4-Methylmandelonitrile: [α]18/D +39° (c = 1, chloroform) |
| Quantified Difference | Equal and opposite optical rotation, magnitude of 78° between enantiomers |
| Conditions | Chloroform, c = 1, T = 18 °C |
Why This Matters
This large, quantifiable difference in optical activity is the primary analytical method for identity verification and enantiomeric purity assessment, ensuring the correct chirality is procured for downstream stereospecific synthesis.
